4-Methyl-2'-(N-(methyl)carbamoyl)benzhydryl alcohol
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Overview
Description
4-Methyl-2’-(N-(methyl)carbamoyl)benzhydryl alcohol is a chemical compound with the molecular formula C16H17NO2 and a molecular weight of 255.319 g/mol . It is known for its unique structure, which includes a benzhydryl alcohol moiety substituted with a methyl group and a carbamoyl group. This compound is often used in early discovery research due to its rare and unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2’-(N-(methyl)carbamoyl)benzhydryl alcohol typically involves the reaction of benzhydryl alcohol derivatives with methyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions . The process may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2’-(N-(methyl)carbamoyl)benzhydryl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
4-Methyl-2’-(N-(methyl)carbamoyl)benzhydryl alcohol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-2’-(N-(methyl)carbamoyl)benzhydryl alcohol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved in its action can include inhibition or activation of specific biochemical processes .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzhydryl alcohol: Lacks the carbamoyl group, making it less versatile in certain reactions.
2’-(N-(methyl)carbamoyl)benzhydryl alcohol: Lacks the methyl group, affecting its reactivity and properties.
Uniqueness
4-Methyl-2’-(N-(methyl)carbamoyl)benzhydryl alcohol is unique due to the presence of both the methyl and carbamoyl groups, which confer distinct chemical and biological properties. This combination allows for a broader range of reactions and applications compared to its similar counterparts .
Properties
CAS No. |
56686-74-9 |
---|---|
Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
2-[hydroxy-(4-methylphenyl)methyl]-N-methylbenzamide |
InChI |
InChI=1S/C16H17NO2/c1-11-7-9-12(10-8-11)15(18)13-5-3-4-6-14(13)16(19)17-2/h3-10,15,18H,1-2H3,(H,17,19) |
InChI Key |
UNXDRPFMINEGME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2C(=O)NC)O |
Origin of Product |
United States |
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